Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane
Description
Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane is a silyl ether characterized by a cyclohexyl ring substituted with three distinct groups:
- 1-Methyl: A methyl group at position 1.
- 4-Prop-1-en-2-yl: An allyl group (CH₂C(CH₂)=CH₂) at position 2.
- 2-Trimethylsilyloxy: A trimethylsilyl (TMS) ether moiety at position 2.
The compound’s structure combines steric bulk from the cyclohexyl framework with the reactivity of the TMS group. Such silyl ethers are commonly employed in organic synthesis as protecting groups for alcohols or as intermediates in constructing complex molecules.
Properties
CAS No. |
80267-10-3 |
|---|---|
Molecular Formula |
C16H34O2Si2 |
Molecular Weight |
314.61 g/mol |
IUPAC Name |
trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane |
InChI |
InChI=1S/C16H34O2Si2/c1-13(2)14-10-11-16(3,18-20(7,8)9)15(12-14)17-19(4,5)6/h14-15H,1,10-12H2,2-9H3 |
InChI Key |
FQHPJFWXXJREEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC(C(C1)O[Si](C)(C)C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane typically involves the reaction of cyclohexyl derivatives with trimethylsilyl reagents. One common method is the hydrosilylation of alkenes using trimethylsilyl chloride in the presence of a catalyst such as platinum or rhodium . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogens, organometallic reagents; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can be further utilized in different chemical processes and applications.
Scientific Research Applications
Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane has several scientific research applications:
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Medicine: Explored for its role in the development of new therapeutic agents, especially in the treatment of diseases where silicon-containing compounds have shown efficacy.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. These interactions can lead to changes in the chemical reactivity, solubility, and stability of the compound. The molecular pathways involved may include the formation of stable silicon-oxygen or silicon-carbon bonds, which can influence the overall behavior of the compound in different environments .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with analogous silyl ethers:
Reactivity and Stability
- However, the TMS group is less stable than bulkier silyl groups (e.g., TBDMS in ), which are resistant to acidic/basic conditions .
- Leaving Group Potential: Unlike the triflate group in ’s compound, which facilitates elimination to form cyclohexyne, the TMS-O group in the target compound is less reactive, favoring its use as a protecting group .
- Functionalization : The allyl group at position 4 offers a site for further reactions (e.g., cycloadditions or oxidation), distinguishing it from simpler siloxanes.
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